molecular formula C9H6F7NO B15461526 Phenol, 2-amino-4-(heptafluoropropyl)- CAS No. 61324-30-9

Phenol, 2-amino-4-(heptafluoropropyl)-

Cat. No.: B15461526
CAS No.: 61324-30-9
M. Wt: 277.14 g/mol
InChI Key: HATCNXLXAZKUEN-UHFFFAOYSA-N
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Description

Phenol, 2-amino-4-(heptafluoropropyl)- (CAS: Not explicitly provided in evidence; structurally analogous to compounds in and ) is a fluorinated phenolic derivative characterized by an amino group (-NH₂) at the 2-position and a heptafluoropropyl (-C₃F₇) substituent at the 4-position of the phenol ring. The heptafluoropropyl group imparts strong electronegativity and lipophilicity, distinguishing it from simpler fluorinated phenols like 2-amino-4-(trifluoromethyl)phenol (CAS: 454-81-9) .

Properties

CAS No.

61324-30-9

Molecular Formula

C9H6F7NO

Molecular Weight

277.14 g/mol

IUPAC Name

2-amino-4-(1,1,2,2,3,3,3-heptafluoropropyl)phenol

InChI

InChI=1S/C9H6F7NO/c10-7(11,8(12,13)9(14,15)16)4-1-2-6(18)5(17)3-4/h1-3,18H,17H2

InChI Key

HATCNXLXAZKUEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(C(F)(F)F)(F)F)(F)F)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The heptafluoropropyl group (-C₃F₇) in Phenol, 2-amino-4-(heptafluoropropyl)- introduces greater steric bulk and fluorination compared to other substituents:

  • Trifluoromethyl (-CF₃): Found in 2-amino-4-(trifluoromethyl)phenol (CAS: 454-81-9), this group is smaller and less lipophilic. The reduced steric hindrance may enhance solubility in polar solvents compared to the heptafluoropropyl analog .
  • Trifluoromethoxy (-OCF₃): As seen in -amino-4-(trifluoromethoxy)phenol derivatives exhibit lower melting points (e.g., 113–114°C) due to reduced molecular symmetry and weaker intermolecular forces compared to bulkier heptafluoropropyl analogs .

Data Tables

Table 1: Key Properties of Fluorinated Phenols

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
Phenol, 2-amino-4-(heptafluoropropyl)- -C₃F₇ ~320–350 (estimated) Not reported Suspected AR antagonism
2-Amino-4-(trifluoromethyl)phenol -CF₃ 193.1 Not reported Not characterized
2-Amino-4-(trifluoromethoxy)phenol -OCF₃ ~209 (estimated) 113–114 Agricultural applications

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-amino-4-(heptafluoropropyl)phenol, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis often involves nucleophilic substitution or fluorination reactions. For analogs like 2-amino-4-(trifluoromethylthio)phenol, precursors such as 2-aminophenol react with fluorinated agents (e.g., trifluoromethylthiolating reagents) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH). Temperature control (50–80°C) and inert atmospheres are critical to avoid side reactions. Purification typically employs crystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing fluorinated phenolic compounds like 2-amino-4-(heptafluoropropyl)phenol?

  • Methodological Answer : Nuclear magnetic resonance (NMR, particularly 19F^{19}\text{F} NMR) is essential for confirming fluorinated substituents. Mass spectrometry (HRMS) validates molecular weight, while high-performance liquid chromatography (HPLC) monitors purity. X-ray crystallography can resolve structural ambiguities in crystalline derivatives. For mixtures (e.g., unresolved isomers), advanced chromatographic methods (e.g., chiral HPLC) or hyphenated techniques (GC-MS) are recommended .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : The heptafluoropropyl group confers high lipophilicity (logP > 3.5), influencing solubility in organic solvents (e.g., DCM, THF). Thermal stability (decomposition >200°C) allows high-temperature reactions. Acid-base properties (pKa ~9–10 for the phenolic -OH) require pH-controlled conditions during aqueous workups. These properties guide solvent selection, reaction quenching, and storage protocols .

Advanced Research Questions

Q. How can computational tools predict the reactivity and retrosynthetic pathways for 2-amino-4-(heptafluoropropyl)phenol?

  • Methodological Answer : Retrosynthesis software (e.g., Pistachio, Reaxys) identifies feasible precursors and reaction steps by mining databases of fluorinated analogs. Density functional theory (DFT) calculations predict electrophilic aromatic substitution regioselectivity, while molecular docking models assess binding affinity to biological targets. Collision cross-section (CCS) predictions aid in interpreting mass spectrometry data .

Q. What role does the heptafluoropropyl group play in modulating biological activity compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination enhances metabolic stability and membrane permeability. In enzyme inhibition studies, the heptafluoropropyl group increases van der Waals interactions with hydrophobic binding pockets (e.g., cytochrome P450 isoforms). Comparative assays with 2-aminothiophenol (non-fluorinated) show reduced IC50_{50} values for fluorinated derivatives, highlighting fluorine’s electronic effects .

Q. How can researchers address challenges in isolating isomers or byproducts during synthesis?

  • Methodological Answer : Isomeric mixtures (e.g., unresolved heptafluoropropyl/perfluoro-2-propyl derivatives) require advanced separation techniques. Simulated moving bed (SMB) chromatography or preparative HPLC with chiral stationary phases can resolve enantiomers. Reaction optimization (e.g., adjusting stoichiometry of fluorinating agents) minimizes byproduct formation. 19F^{19}\text{F} NMR kinetics can identify side reactions in real-time .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Isotopic labeling (e.g., 14C^{14}\text{C}-tagged heptafluoropropyl groups) tracks metabolic pathways. Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins. Knockout cell lines or CRISPR-edited enzymes confirm specificity in inhibition assays. Comparative studies with truncated analogs (e.g., lacking the amino group) isolate functional group contributions .

Data Contradictions and Resolution

  • Contradiction : reports unresolved isomeric peroxides (heptafluoropropyl vs. heptafluoroisopropyl), complicating characterization.
    • Resolution : Researchers should employ stereoselective synthesis (e.g., chiral catalysts) or leverage computational modeling to predict isomer stability and reactivity.

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